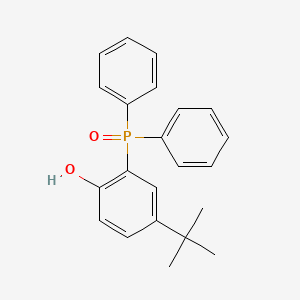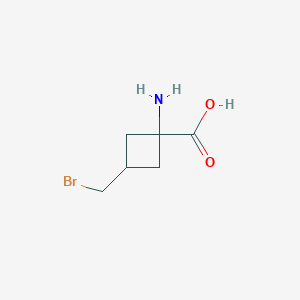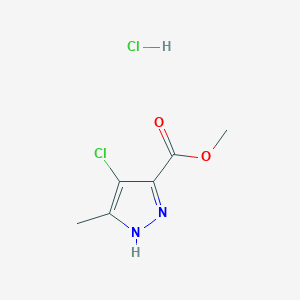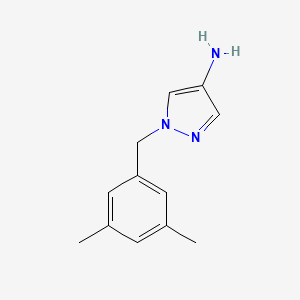
1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3,6-dibromofenil)naftalen-2-ol es un compuesto orgánico complejo que se caracteriza por la presencia de sustituyentes amino y bromo en un sistema de anillo de naftaleno
Métodos De Preparación
La síntesis de 1-(2-Amino-3,6-dibromofenil)naftalen-2-ol generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la bromación de naftalen-2-ol seguida de aminación. Las condiciones de reacción a menudo requieren el uso de agentes bromantes como bromo o N-bromosuccinimida (NBS) en presencia de un catalizador. El paso de aminación posterior se puede lograr usando amoníaco o un derivado de amina bajo condiciones controladas .
Los métodos de producción industrial pueden implicar rutas sintéticas similares pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento constantes.
Análisis De Reacciones Químicas
1-(2-Amino-3,6-dibromofenil)naftalen-2-ol sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la formación de derivados de amina o alcohol reducidos.
Sustitución: Los átomos de bromo en el compuesto se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que las reacciones de sustitución pueden producir una variedad de naftalenos sustituidos.
Aplicaciones Científicas De Investigación
1-(2-Amino-3,6-dibromofenil)naftalen-2-ol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Amino-3,6-dibromofenil)naftalen-2-ol involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías de la enfermedad, ejerciendo así efectos terapéuticos.
Comparación Con Compuestos Similares
1-(2-Amino-3,6-dibromofenil)naftalen-2-ol se puede comparar con otros compuestos similares como:
1-(2-Amino-3,6-diclorofenil)naftalen-2-ol: Estructura similar pero con sustituyentes de cloro en lugar de bromo.
1-(2-Amino-3,6-difluorofenil)naftalen-2-ol: Contiene sustituyentes de flúor, lo que lleva a diferentes propiedades químicas.
1-(2-Amino-3,6-diyodofenil)naftalen-2-ol: Los sustituyentes de yodo resultan en reactividad y aplicaciones distintas.
La singularidad de 1-(2-Amino-3,6-dibromofenil)naftalen-2-ol radica en sus sustituyentes de bromo específicos, que confieren propiedades químicas y biológicas únicas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C16H11Br2NO |
|---|---|
Peso molecular |
393.07 g/mol |
Nombre IUPAC |
1-(2-amino-3,6-dibromophenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H11Br2NO/c17-11-6-7-12(18)16(19)15(11)14-10-4-2-1-3-9(10)5-8-13(14)20/h1-8,20H,19H2 |
Clave InChI |
DQMOCAHUDOXEEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3N)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2',7'-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene]](/img/structure/B12089558.png)

![1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089568.png)

